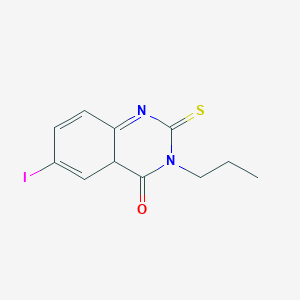

4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an iodine atom at the 6th position, a propyl group at the 3rd position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.

Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides in the presence of a base.

Incorporation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate compound with Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thio-substituted quinazolinones.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit promising anticancer properties. The presence of iodine in the structure may enhance the compound's biological activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

2. Antimicrobial Properties

Quinazolinones are known for their antimicrobial activities. The specific compound has been evaluated for its efficacy against several bacterial strains, showing potential as an antimicrobial agent. The thioxo group may contribute to its ability to inhibit bacterial growth by interfering with essential metabolic processes .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that quinazolinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This application is particularly relevant in the treatment of chronic inflammatory diseases.

4. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in cancer progression and inflammation. In vitro studies have demonstrated that similar quinazolinone derivatives can inhibit specific kinases and phosphatases, which are critical in signaling pathways related to cancer cell proliferation .

5. Neuroprotective Effects

Emerging research indicates that certain quinazolinone derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant activity and modulation of neuroinflammatory processes .

Chemical Synthesis

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-, typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Cyclization Reactions : Utilizing isothiocyanates and amines to form the quinazolinone core.

- Iodination Procedures : Introducing iodine into the structure through electrophilic aromatic substitution or direct iodination methods.

Case Studies

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 4(1H)-Quinazolinone, 2,3-dihydro-6-chloro-3-propyl-2-thioxo-

- 4(1H)-Quinazolinone, 2,3-dihydro-6-bromo-3-propyl-2-thioxo-

- 4(1H)-Quinazolinone, 2,3-dihydro-6-fluoro-3-propyl-2-thioxo-

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, bromo, and fluoro analogs.

Biological Activity

4(1H)-Quinazolinone, specifically the derivative 2,3-dihydro-6-iodo-3-propyl-2-thioxo-, is a compound of significant interest due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by data tables and research findings.

- Molecular Formula : C11H11I N2OS

- Molecular Weight : 346.19 g/mol

- CAS Number : 200938-58-5

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit potent anticancer properties. The mechanisms of action include inhibition of DNA repair enzymes and the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. For instance, compounds derived from quinazolinones have shown effective inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These data suggest that derivatives like A3 are particularly effective against prostate (PC3) and breast (MCF-7) cancer cells .

Antibacterial Activity

The antibacterial properties of quinazolinones have been documented extensively. The compound demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 70 |

| Escherichia coli | 10 | 75 |

| Candida albicans | 11 | 80 |

These results indicate that the compound not only inhibits bacterial growth but also performs comparably or better than standard antibacterial agents like ampicillin .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. For example, it effectively inhibited the growth of Candida albicans with an inhibition zone value of 11 mm . This positions it as a potential candidate for treating fungal infections.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various quinazoline derivatives on human tumor cell lines. The results indicated that compounds with structural similarities to 4(1H)-quinazolinone exhibited an average logGI50 value ranging from -6.1 to -6.45 across multiple cell lines, indicating strong antitumor activity .

- Inhibition of EGFR : Quinazolinone derivatives have been synthesized that specifically inhibit EGFR autophosphorylation, demonstrating their potential as targeted cancer therapies. This mechanism is critical in many cancers where EGFR is a therapeutic target .

Properties

Molecular Formula |

C11H11IN2OS |

|---|---|

Molecular Weight |

346.19 g/mol |

IUPAC Name |

6-iodo-3-propyl-2-sulfanylidene-4aH-quinazolin-4-one |

InChI |

InChI=1S/C11H11IN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6,8H,2,5H2,1H3 |

InChI Key |

TZQGHDSIBHNYSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2C=C(C=CC2=NC1=S)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.